molecular formula C13H29N B1205229 N-Methyldodecylamine CAS No. 7311-30-0

N-Methyldodecylamine

Cat. No.: B1205229
CAS No.: 7311-30-0
M. Wt: 199.38 g/mol
InChI Key: OMEMQVZNTDHENJ-UHFFFAOYSA-N
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Description

Overview of N-Methyldodecylamine as an Aliphatic Amine in Chemical Research

This compound is an organic compound classified as a secondary aliphatic amine. cymitquimica.com Its structure features a twelve-carbon alkyl chain (dodecyl group) and a methyl group attached to a nitrogen atom. cymitquimica.com This long hydrocarbon chain imparts hydrophobic (water-repelling) characteristics to the molecule, while the amine group provides a site for various chemical reactions. cymitquimica.com

The presence of both a long, nonpolar alkyl chain and a polar amine group gives this compound amphiphilic properties, making it surface-active. This dual nature is a key determinant of its utility in various research applications. chemimpex.comontosight.ai It is typically a colorless liquid at room temperature with a characteristic amine odor. cymitquimica.comfishersci.com

Physicochemical Properties of this compound

PropertyValue
CAS Number 7311-30-0
Molecular Formula C13H29N
Molecular Weight 199.38 g/mol
Appearance Colorless liquid
Boiling Point 90 - 92 °C / 0.9 mmHg
Density 0.795 g/mL at 25 °C
Refractive Index n20/D 1.439-1.441

The data in this table is compiled from multiple sources. chemimpex.comfishersci.comsigmaaldrich.com

Academic Significance and Research Trajectories of this compound

The unique structural attributes of this compound have made it a valuable compound in several areas of academic and industrial research. Its primary roles in research are as a surfactant, a corrosion inhibitor, and an intermediate in chemical synthesis. chemimpex.comontosight.ai

Detailed Research Findings:

Surfactant and Nanoparticle Synthesis: The amphiphilic nature of this compound allows it to act as a surfactant, reducing surface tension between different phases. chemimpex.com Research has explored its use as a stabilizing agent in the synthesis of nanoparticles. For instance, in the formation of zinc oxide (ZnO) nanocrystals, this compound, as a secondary amine, was found to influence the morphology of the resulting nanoparticles, leading to the formation of isotropic nanocrystals. rsc.orgresearchgate.net This is in contrast to primary amines like dodecylamine (B51217), which promote the growth of nanorods, and tertiary amines, which lead to aggregates. rsc.orgresearchgate.net This highlights the critical role of the amine structure in directing nanocrystal growth. rsc.org

Corrosion Inhibition: The ability of this compound to form a protective layer on metal surfaces has been a subject of study in the field of corrosion science. chemimpex.comontosight.ai The lone pair of electrons on the nitrogen atom can coordinate with metal ions, and the long alkyl chain provides a hydrophobic barrier, preventing contact with corrosive agents.

Antimicrobial Applications: Research has investigated the incorporation of this compound into polymer films to impart antimicrobial properties. In one study, it was chemically bonded to a cellulose (B213188) backbone to create films that showed significant activity against certain types of bacteria. aaup.edu

Intermediate in Chemical Synthesis: this compound serves as a precursor in the synthesis of other complex molecules. cymitquimica.comchemimpex.com For example, it can be a starting material for the production of N-nitroso-N-methyldodecylamine, a compound studied in toxicology research. cir-safety.orgbrandeis.edu

Contextualization within Broader Amine Chemistry Studies

This compound is a representative example of a secondary aliphatic amine, a class of compounds that are derivatives of ammonia (B1221849) where two hydrogen atoms are replaced by alkyl groups. ontosight.ai The study of this compound contributes to the broader understanding of structure-property relationships within amine chemistry.

The length of the alkyl chain and the degree of substitution on the nitrogen atom are critical factors that dictate the physical and chemical properties of amines. Compared to shorter-chain amines, this compound exhibits lower volatility and greater surface activity. chemimpex.com Its properties are also distinct from its primary (dodecylamine) and tertiary (N,N-dimethyldodecylamine) counterparts, as demonstrated in the nanoparticle synthesis studies. rsc.orgresearchgate.net

Furthermore, the reactions of this compound, such as N-dealkylation (the removal of an alkyl group from the nitrogen atom), are of general interest in organic synthesis and in understanding metabolic pathways of amine-containing compounds. nih.gov The synthesis of this compound itself, for example from dodecanol (B89629) and monomethylamine, is a subject of research aimed at optimizing reaction conditions for selective production. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyldodecan-1-amine
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InChI

InChI=1S/C13H29N/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h14H,3-13H2,1-2H3
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InChI Key

OMEMQVZNTDHENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H29N
Source PubChem
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Related CAS

2292-50-4 (hydrochloride)
Record name N-Methyldodecylamine
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DSSTOX Substance ID

DTXSID90223387
Record name N-Methyldodecylamine
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Molecular Weight

199.38 g/mol
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CAS No.

7311-30-0
Record name N-Methyl-1-dodecanamine
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Record name N-Methyldodecylamine
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Record name 1-Dodecanamine, N-methyl-
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Record name N-METHYLDODECYLAMINE
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Synthetic Methodologies and Reaction Pathways of N Methyldodecylamine

Conventional and Advanced Synthesis Routes for N-Methyldodecylamine

The synthesis of this compound, a secondary aliphatic amine, is predominantly achieved through the N-alkylation of a primary amine with an alcohol. This method represents a sustainable and atom-economical pathway, often utilizing catalytic systems to enhance efficiency and selectivity.

The preparation of this compound is effectively carried out via direct amination reactions. A key pathway involves the N-methylation of dodecylamine (B51217), where methanol (B129727) serves as the methylating agent. This transformation is an example of the "borrowing hydrogen" or "hydrogen autotransfer" strategy, a prominent sustainable catalytic method that produces water as the sole theoretical byproduct. rsc.org

The reaction between dodecylamine and methanol is a direct route to this compound. In this process, the catalyst first facilitates the dehydrogenation of methanol to formaldehyde (B43269). Subsequently, dodecylamine reacts with the in-situ generated formaldehyde to form an imine intermediate, which is then hydrogenated by the catalyst using the initially "borrowed" hydrogen to yield the final product, this compound. N-methyl amines are significant in the production of various chemicals, and their synthesis through N-methylation of primary amines with methanol is considered an environmentally favorable route. rsc.org

A typical procedure involves heating the primary amine (dodecylamine), the methylating agent (methanol), and a catalyst in an autoclave under an inert atmosphere. rsc.org The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the yield of the desired secondary amine while minimizing the formation of the tertiary amine (N,N-Dimethyldodecylamine) as a byproduct. rsc.org

The efficiency and selectivity of the N-methylation of dodecylamine with methanol are highly dependent on the catalytic system employed. Non-precious metal catalysts, particularly those based on nickel, have garnered significant attention due to their high activity and cost-effectiveness compared to noble metal catalysts. rsc.org

Amination Reactions for this compound Preparation

Catalytic Systems in this compound Synthesis
Supported Nickel CatalystsHeterogeneous catalysts, such as nickel nanoparticles supported on various materials, are effective for the N-alkylation of amines with alcohols.researchgate.netSupports like alumina (B75360) (Al₂O₃), activated carbon, and zeolites are commonly used to disperse the nickel nanoparticles, providing a high surface area and enhancing catalytic activity and stability.rsc.orgresearchgate.netnih.gov

For instance, a γ-Al₂O₃ supported Ni and Cu bimetallic nanoparticle catalyst has been shown to be effective for the N-alkylation of various amines with alcohols. researchgate.net The addition of a second metal, like copper, can improve the reducibility and dispersion of the nickel species, leading to enhanced catalytic performance. mdpi.com Research indicates that the activity of nickel catalysts is influenced by the nature of the support material, with acid-base bifunctional supports often demonstrating higher activity. researchgate.net The reaction mechanism over these catalysts suggests that the active site may be at the metal-support interface, where low-coordinated nickel atoms are adjacent to the acid-base sites of the support. researchgate.net

Catalyst SystemSupportTemperature (°C)AtmosphereKey FindingReference
Ni/θ-Al₂O₃ θ-Alumina160N₂High activity for mono-alkylation of aliphatic amines with alcohols under additive-free conditions. researchgate.net
Ni/ZnAlOx Zinc-Aluminum Oxide160N₂Effective for selective mono-N-methylation of amines using methanol. rsc.org
Ni-Cu/γ-Al₂O₃ γ-AluminaNot SpecifiedArBimetallic system affords fast conversions and high selectivity for amine alkylation. researchgate.net
Alkali Carbonates (e.g., K₂CO₃) in Selective FormationAlkali carbonates, such as potassium carbonate (K₂CO₃), can play a crucial role in organic synthesis. In the context of N-alkylation, bases are often required to facilitate the reaction. While strong bases like potassium hydroxide (B78521) (KOH) have been used in nickel-catalyzed aminations,rsc.orgmilder bases like alkali carbonates can also be effective.

The role of the alkali carbonate is multifaceted. It can act as a base to deprotonate the amine or alcohol, increasing its nucleophilicity. In certain reactions, alkali carbonates can catalytically activate substrates and assist in bond cleavage, such as the ring-opening of cyclic carbonates. rsc.org In the synthesis of this compound, the addition of an alkali carbonate could potentially enhance the reaction rate and influence the selectivity towards the desired secondary amine by modulating the acid-base properties of the reaction medium.

Following the synthesis, a mixture containing the desired product, unreacted starting materials, and potential byproducts (like the tertiary amine) is obtained. The isolation and purification of this compound from this mixture are critical steps. acs.org

Common purification techniques for amines include:

Distillation: Fractional distillation can be used to separate amines based on their different boiling points. acs.org

Column Chromatography: This is a widely used method for separating amine mixtures. acs.org Due to the basic nature of amines, which can lead to strong interactions with acidic silica (B1680970) gel, modified stationary phases (amine-functionalized silica) or mobile phase additives (like triethylamine) are often employed to achieve effective separation. biotage.com

Acid-Base Extraction: This technique exploits the basicity of amines. The crude mixture is dissolved in an organic solvent, and the amine is extracted into an aqueous acidic solution as its ammonium (B1175870) salt. The impurities remain in the organic layer. The aqueous layer is then basified to regenerate the free amine, which can be extracted back into an organic solvent. reddit.com

Precipitation: The amine can be precipitated from a solution as a salt (e.g., hydrochloride) by adding an acid. The salt is then filtered, washed, and neutralized to recover the pure amine. reddit.comnih.gov

Once purified, the structure and purity of this compound are confirmed using various spectroscopic techniques.

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. blogspot.com In the ¹H NMR spectrum of this compound, a characteristic singlet for the N-methyl (N-CH₃) protons is expected to appear in the range of 2.2-2.6 ppm. smolecule.com The N-H proton typically gives a broad signal. smolecule.com ¹³C NMR spectroscopy shows the carbon signals, with the carbon atom directly bonded to the nitrogen appearing deshielded. blogspot.comsmolecule.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Secondary amines like this compound show a characteristic N-H stretching vibration as a single, sharp absorption band in the 3300-3500 cm⁻¹ region. smolecule.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (molecular weight: 199.38 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at an m/z ratio of 199. smolecule.comsigmaaldrich.com

TechniqueKey Features for this compoundReference
¹H NMR N-methyl group (singlet) at δ ≈ 2.2-2.6 ppm. smolecule.com
¹³C NMR Carbon adjacent to nitrogen is deshielded. blogspot.comsmolecule.com
IR Spectroscopy Single N-H stretching band at ≈ 3300-3500 cm⁻¹. smolecule.com
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 199. smolecule.com

Derivatization and Functionalization Reactions Involving this compound

Formation of N-Nitrosamines from this compound Precursors

Chloramination and Nitrosation Mechanisms

This compound, as a secondary amine, is a precursor to the formation of N-nitrosamines, a class of compounds of significant concern. The mechanisms of its conversion via chloramination and nitrosation are critical to understanding its environmental and chemical fate.

Chloramination: During water disinfection processes that use chloramine (B81541) (NH₂Cl), secondary amines like this compound can be transformed into nitrosamines. researchgate.net While the precise multi-step mechanism is complex, a key pathway involves the amine reacting with chloramine. This can lead to the formation of an unsymmetrical dialkylhydrazine intermediate, which is subsequently oxidized to form the corresponding nitrosamine (B1359907), in this case, N-nitroso-N-methyldodecylamine. juniperpublishers.com Research on various nitrogen-containing micropollutants has shown that N-nitrosamine formation is a potential outcome of chloramination. researchgate.net

Nitrosation: Nitrosation is the process of converting a compound into a nitroso derivative. For a secondary amine like this compound, this typically involves a reaction with a nitrosating agent. wikipedia.org Under acidic conditions, nitrous acid (HNO₂) is often the key reactant. The process generally begins with the protonation of nitrous acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). juniperpublishers.comwikipedia.org The lone pair of electrons on the nitrogen atom of this compound then attacks the nitrosonium ion. wikipedia.org Following the departure of a proton, the stable N-nitrosamine, N-nitroso-N-methyldodecylamine, is formed. wikipedia.org

Other nitrosating agents can include N₂O₃, formed from two molecules of nitrous acid, which can then react directly with the amine. juniperpublishers.comresearchgate.net

Influence of pH and other Environmental Factors on Nitrosamine Formation

The formation of N-nitrosamines from precursors like this compound is significantly influenced by environmental conditions, most notably pH.

Influence of pH: The rate of nitrosation of secondary amines is highly pH-dependent. The reaction requires both the unprotonated amine (R₂NH), which acts as the nucleophile, and a nitrosating agent, typically derived from acidified nitrite (B80452). ccsnorway.com This creates an optimal pH range for the reaction, generally around pH 3.4, where there is a sufficient concentration of both reactive species. ccsnorway.com

At low pH (highly acidic): Most of the amine exists in its protonated form (R₂NH₂⁺), which is not nucleophilic and thus unreactive towards nitrosating agents. While the concentration of the active nitrosating agent (like NO⁺) is high, the scarcity of the reactive free amine limits the reaction rate.

At high pH (alkaline): The concentration of the free, unprotonated amine is high. However, the formation of the necessary electrophilic nitrosating agents from nitrite is negligible, thus hindering the reaction. ccsnorway.comnih.gov

Studies on various amines have shown that while absolute reaction rate constants may be similar, the observed rate at a specific pH can vary dramatically based on the amine's basicity (pKa). ccsnorway.com Amines with lower pKa values will have a greater fraction in the reactive, deprotonated form at a given acidic pH, leading to faster nitrosation rates. ccsnorway.com

Other Environmental Factors: Besides pH, other factors can influence nitrosamine formation. The presence of catalysts can enhance the reaction rate. acs.org The concentration of both the amine precursor and the nitrosating agent (e.g., nitrite) is also a critical factor, with higher concentrations generally leading to increased formation of nitrosamines. science.gov

Synthesis of Surfactant Derivatives

This compound serves as a key building block in the synthesis of specialized surfactant molecules, particularly dimeric or "gemini" surfactants. smolecule.com These surfactants consist of two amphiphilic moieties connected by a spacer group, a structure that often imparts superior surface activity compared to conventional single-chain surfactants. tandfonline.comresearchgate.net

Anionic Carboxylate Dimeric Surfactants (CADs) utilizing this compound

A notable application of this compound is in the creation of Anionic Carboxylate Dimeric Surfactants (CADs). tandfonline.comtandfonline.com These surfactants feature two this compound "tails" linked by a central spacer group that contains carboxylate functionalities, making the head group anionic. tandfonline.comresearchgate.net

Reaction with Ethylene Diaminetetraacetic Acid Dianhydride

The synthesis of these specific CADs is achieved through a reaction between this compound and Ethylene Diaminetetraacetic Acid (EDTA) dianhydride. tandfonline.comtandfonline.com In this reaction, the nucleophilic secondary amine group of two this compound molecules attacks the electrophilic carbonyl carbons of the anhydride (B1165640) rings in one molecule of EDTA dianhydride. This opens the rings and forms amide linkages, covalently connecting the two fatty amine tails to the central EDTA-derived spacer. The resulting molecule possesses the characteristic dimeric structure with two hydrophobic tails and a hydrophilic, anionic head group containing two carboxylate functions. tandfonline.comresearchgate.netresearchgate.net

Solvent and Temperature Effects on Synthesis

The efficiency of the synthesis of CADs from this compound and EDTA dianhydride is dependent on reaction conditions such as the choice of solvent and the temperature. tandfonline.comtandfonline.com Research has systematically studied these effects to optimize the product yield. researchgate.nettandfonline.com The reaction is typically conducted for a set duration (e.g., 20 hours) with a constant molar ratio of this compound to EDTA dianhydride (2:1). tandfonline.comtandfonline.com

Methanol and ethanol (B145695) have been investigated as reaction solvents. tandfonline.com Quantitative analysis shows that methanol consistently produces higher yields of the desired CAD product compared to ethanol under identical temperature and time conditions. tandfonline.com

The reaction temperature has also been optimized. Studies comparing reaction temperatures of 40 °C, 50 °C, and 60 °C found that the highest yield was achieved at 50 °C when using methanol as the solvent. tandfonline.com The combination of methanol as the solvent and a reaction temperature of 50 °C for 20 hours resulted in an 80% yield of the CAD surfactant. tandfonline.com

Table 1: Effect of Solvent and Temperature on the Yield of Carboxylate Anionic Dimeric Surfactants (CADs)

Sample CodeSolventTemperature (°C)Yield (%)
MCAD1Methanol4072.5
MCAD2Methanol5080.0
MCAD3Methanol6075.2
ECAD1Ethanol4060.5
ECAD2Ethanol5065.0
ECAD3Ethanol6062.5
Data sourced from Kumar and Tyagi (2014). tandfonline.comtandfonline.com

Incorporation into Polymeric Structures

While direct incorporation of the this compound molecule into a polymer backbone is not extensively detailed, its functional group is relevant to the chemistry of amine-containing polymers. For instance, the formation of N-nitrosamines, a key reaction of this compound, is a known issue in water treatment processes involving certain polymers. The purification of the coagulant polymer polyDADMAC (polydiallyldimethylammonium chloride) has been shown to reduce the formation of N-nitrosodimethylamine (NDMA) during disinfection. nih.gov This indicates that amine functionalities within or associated with polymeric structures can undergo reactions similar to free amines like this compound, acting as precursors for nitrosamine formation. nih.gov

Cellulose-based Amine Film Preparation

The synthesis of this compound-functionalized cellulose (B213188) films involves a multi-step process designed to covalently attach the amine to the cellulose backbone, thereby creating a material with specific functional properties. This process leverages the chemical modification of cellulose, a naturally abundant polymer, to produce a functionalized amine film. The primary synthetic route involves the oxidation of cellulose, followed by amination with this compound and a subsequent reduction step. scispace.com

The initial step in this synthesis is the oxidation of cellulose. This is a crucial stage where the hydroxyl groups on the cellulose polymer are converted into aldehyde groups. This transformation activates the cellulose backbone, making it receptive to subsequent amination. scispace.com

Following oxidation, the aldehyde-functionalized cellulose is reacted with this compound in an amination step. This reaction forms an imine linkage between the cellulose and the this compound. The final step is a reduction reaction, which converts the imine to a stable amine linkage, resulting in the formation of cellulose this compound. scispace.com

To enhance the physical properties of the resulting functionalized cellulose, it is often blended with cellulose triacetate to form composite films. This blending improves characteristics such as transparency and strength. The film is typically prepared by dissolving the cellulose this compound and cellulose triacetate in a suitable solvent, such as dichloromethane, and then casting the solution onto an evaporating plate. Slow evaporation of the solvent yields a smooth and regular film. scispace.com

Scheme 1: Synthesis of Cellulose this compound

StepReactionReagents/ConditionsProduct
1OxidationOxidizing agent (e.g., periodate)Cellulose dialdehyde
2AminationThis compoundCellulose imine
3ReductionReducing agent (e.g., sodium borohydride)Cellulose this compound

The properties of the final cellulose-based amine film can be tailored by varying the proportion of the cellulose-based amine and cellulose triacetate in the composite. The mechanical properties, such as tensile strength and percent elongation, as well as surface properties like contact angle, are influenced by the composition of the film. scispace.com

Table 1: Components for Cellulose-based Amine Film Preparation

ComponentRole in Synthesis
CelluloseStarting polymer backbone
This compoundFunctionalizing amine
Cellulose TriacetateFilm property enhancer
DichloromethaneSolvent for film casting

Advanced Spectroscopic and Analytical Characterization in Research

Application of Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for identifying and confirming the molecular structure of N-methyldodecylamine by analyzing its interaction with electromagnetic radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is employed to identify the characteristic functional groups present in this compound. The spectrum provides a molecular fingerprint based on the vibrational modes of its chemical bonds.

N-H Stretching: Secondary amines typically exhibit a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. This band is often observed as a medium to strong, somewhat broadened peak, sometimes appearing as a doublet due to Fermi resonance or hydrogen bonding pg.edu.pl.

C-H Stretching (Aliphatic): The long dodecyl chain contributes significantly to the C-H stretching vibrations. These are observed as strong bands in the region of 2850-2960 cm⁻¹, corresponding to asymmetric and symmetric stretching of methylene (B1212753) (CH₂) and methyl (CH₃) groups pg.edu.pllibretexts.orgchemicalbook.com.

C-H Bending: Methylene groups typically show bending vibrations around 1465 cm⁻¹, while methyl groups exhibit bending vibrations around 1375 cm⁻¹ libretexts.orgchemicalbook.com.

C-N Stretching: The carbon-nitrogen single bond stretch for aliphatic amines usually appears in the fingerprint region, typically between 1000-1200 cm⁻¹ libretexts.org.

Table 3.1.1: Characteristic FT-IR Absorption Bands for this compound

Functional Group / BondExpected Wavenumber (cm⁻¹)IntensityAssignment
N-H Stretch3300-3500MediumSecondary Amine
C-H Stretch (Aliphatic)2850-2960StrongCH₂, CH₃
C-H Bend (CH₂)~1465MediumCH₂
C-H Bend (CH₃)~1375MediumCH₃
C-N Stretch1000-1200MediumC-N Single Bond

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Structural Confirmation

NMR spectroscopy provides definitive structural confirmation by elucidating the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to its different proton environments.

N-CH₃: The methyl protons attached to the nitrogen atom are expected to appear as a singlet due to the absence of adjacent protons to couple with. This signal is typically found in the range of 2.5-2.8 ppm docbrown.info.

N-CH₂: The methylene protons directly attached to the nitrogen atom are deshielded and appear as a multiplet (often a triplet or more complex pattern due to coupling with adjacent CH₂ groups) in the range of 2.5-2.8 ppm chemicalbook.com.

Aliphatic CH₂: The numerous methylene protons along the dodecyl chain will resonate in a cluster of signals, typically appearing as multiplets in the upfield region of 1.2-1.4 ppm chemicalbook.com.

Terminal CH₃: The methyl protons at the end of the dodecyl chain will appear as a triplet, coupled to the adjacent methylene group, in the region of 0.9 ppm chemicalbook.com.

N-H Proton: The proton attached to the nitrogen atom is often observed as a broad singlet. Its chemical shift is highly variable, depending on solvent, concentration, and temperature, but typically falls between 1-3 ppm or can be further downfield sigmaaldrich.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon backbone and the carbon directly bonded to nitrogen.

N-CH₃: The methyl carbon attached to nitrogen is expected to resonate in the range of 35-45 ppm docbrown.info.

N-CH₂: The methylene carbon adjacent to the nitrogen atom is deshielded and typically appears in the range of 40-50 ppm docbrown.info.

Aliphatic CH₂: The remaining methylene carbons of the dodecyl chain will resonate in the upfield region, generally between 20-30 ppm oregonstate.eduwisc.edu.

Terminal CH₃: The terminal methyl carbon will resonate in the furthest upfield region, typically around 10-15 ppm oregonstate.eduwisc.edu.

Table 3.1.2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Proton TypeExpected ¹H Shift (ppm)¹³C TypeExpected ¹³C Shift (ppm)
N-CH₃~2.5-2.8 (s)N-CH₃~35-45
N-CH₂~2.5-2.8 (m)N-CH₂~40-50
Aliphatic CH₂~1.2-1.4 (m)Aliphatic CH₂~20-30
Terminal CH₃~0.9 (t)Terminal CH₃~10-15
N-H~1-3 (br s, variable)--

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques coupled with mass spectrometry are crucial for separating, identifying, and quantifying this compound, particularly in complex mixtures.

Gas-Liquid Chromatography (GLC) with Thermal Energy Analyzer (TEA)

GLC is a powerful separation technique for volatile and semi-volatile compounds. When coupled with a Thermal Energy Analyzer (TEA) detector, it offers high sensitivity and selectivity for nitrogen-containing compounds, including amines juniperpublishers.comellutia.com. The TEA detector works by cleaving the N-NO bond in nitrosamines, oxidizing the resulting NO, and detecting the chemiluminescence produced. While primarily known for nitrosamine (B1359907) detection, its sensitivity extends to other nitrogen-containing species. For this compound, GLC-TEA would allow for its separation from other components in a sample and its detection with high specificity. The retention time would depend on the specific GLC column, temperature program, and carrier gas flow rate used chromatographytoday.comshimadzu.comchromatographytoday.com.

High-Pressure Liquid Chromatography (HPLC) with TEA Detector

Similar to GLC, HPLC can be interfaced with a TEA detector for the analysis of nitrogen-containing compounds. HPLC is suitable for less volatile or thermally labile compounds. The separation is achieved based on differential partitioning between a liquid mobile phase and a solid stationary phase. Coupling HPLC with a TEA detector allows for sensitive detection of this compound. The choice of mobile phase composition, column type (e.g., reversed-phase), and flow rate dictates the retention time and separation efficiency juniperpublishers.comellutia.com.

Combined Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Confirmation

GC-MS is a gold standard for compound identification and confirmation. It combines the separation power of GC with the identification capabilities of MS.

Separation: this compound is separated from other components in the sample via GC.

Mass Spectrometry: Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized (typically by Electron Ionization, EI). The resulting molecular ion and fragment ions are detected and their mass-to-charge ratios (m/z) are recorded.

For this compound (C₁₃H₂₉N), the expected molecular ion (M⁺) would be at m/z 199. Amines characteristically undergo alpha-cleavage, where a bond adjacent to the nitrogen atom breaks libretexts.org. Common fragmentation pathways for secondary amines like this compound include:

Alpha-cleavage (loss of methyl radical): [M - CH₃]⁺, resulting in an ion at m/z 184.

Alpha-cleavage (loss of dodecyl radical): [M - C₁₂H₂₅]⁺, yielding an ion at m/z 30 (corresponding to CH₃NH₂⁺).

Cleavage of the C-N bond: This can lead to the formation of a dodecyl cation [C₁₂H₂₅]⁺ at m/z 185, or a methylamino cation [CH₃NH]⁺ at m/z 30.

The fragmentation pattern, including the molecular ion and characteristic fragment ions, serves as a unique identifier for this compound, allowing for high-confidence confirmation of its presence and structure libretexts.orgnih.govacs.org.

Table 3.2.3: Expected GC-MS Fragmentation Ions for this compound

Ion Typem/z ValueLikely Fragment / Process
Molecular Ion199M⁺
Alpha-cleavage184[M - CH₃]⁺
Alpha-cleavage30[CH₃NH₂]⁺
C-N Bond Cleavage185[C₁₂H₂₅]⁺
C-N Bond Cleavage30[CH₃NH]⁺

Compound List:

this compound

Applications and Advanced Material Science Research

N-Methyldodecylamine in Pharmaceutical and Agrochemical Intermediate Synthesis

Potential as an Excipient in Drug Formulations

With its amphiphilic characteristics, this compound presents potential as an excipient in pharmaceutical formulations smolecule.com. Pharmaceutical excipients are vital components that assist in drug manufacturing, bolster drug stability, improve bioavailability, and enhance patient acceptability bocsci.com. These substances are known to improve the solubility of poorly water-soluble drugs and facilitate their absorption into the body pharmaexcipients.com. Although specific studies detailing the direct application of this compound as a standalone excipient are not extensively detailed in the available literature, its chemical profile suggests it could function in roles similar to surfactants or solubilizing agents within complex drug delivery systems.

Biocidal and Antimicrobial Research

Antimicrobial Properties and Mechanisms

This compound is under investigation for its potential applications as a biocide and antimicrobial agent chemimpex.comsmolecule.com. While detailed scientific accounts of the precise mechanisms underlying this compound's antimicrobial action are not broadly available in the reviewed literature, its chemical structure, featuring a long dodecyl chain, implies a potential for interaction with microbial cell membranes. Related compounds, such as amine oxides, are recognized for their antimicrobial properties ontosight.ai. Research involving similar long-chain amines indicates an influence on bacterial growth and motility sigmaaldrich.com, suggesting that this compound may possess capabilities to disrupt microbial membranes or inhibit growth.

Evaluation against Bacterial Strains (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli)

When integrated into cellulose-based films, this compound has demonstrated notable antimicrobial efficacy against key bacterial pathogens aaup.edunajah.edu. Evaluations of these composite films reported excellent antimicrobial activity against gram-positive bacteria, achieving up to 99.99% inhibition of growth aaup.edu. Against gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae, the films displayed excellent activity, with approximately 99% inhibition observed after 24 hours najah.edu. The activity against the gram-positive bacterium Staphylococcus aureus was characterized as moderate aaup.edunajah.edu. While direct Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this compound itself against these strains are not detailed, related studies on preservative efficacy show strong antiseptic effects against E. coli and Pseudomonas aeruginosa at low concentrations sangi-chemical.com.

Bacterial StrainInhibition/Activity LevelNotesSource
Gram-positive bacteriaExcellentUp to 99.99% growth inhibition aaup.edu
Staphylococcus aureusModerate aaup.edunajah.edu
Escherichia coliExcellentApproximately 99% inhibition after 24 hours najah.edu
Klebsiella pneumoniaeExcellentApproximately 99% inhibition after 24 hours najah.edu
Pseudomonas aeruginosaModerate to ExcellentActivity varies depending on film composition and testing conditions aaup.edunajah.edu

Application in Antimicrobial Films

This compound has been successfully incorporated into the development of cellulose-based antimicrobial films, intended for applications such as food packaging and surface coatings aaup.edunajah.edu. The synthesis process typically involves the oxidation of cellulose (B213188), followed by its reaction with fatty amines, including this compound, to form cellulose imines or amines aaup.edunajah.edu. These resulting films exhibit favorable mechanical properties, transparency, and significant antimicrobial activity aaup.edunajah.edu. Their suitability for food wrapping applications is underscored by their capacity to inhibit microbial proliferation aaup.edu. The films have demonstrated robust performance against gram-positive bacteria and moderate to excellent results against common gram-negative bacteria aaup.edunajah.edu.

Supramolecular Chemistry and Host-Guest Interactions

Within the field of supramolecular chemistry, this compound contributes through its utilization in the synthesis of specialized surfactants, specifically anionic dimeric ("gemini") surfactants smolecule.com. The reaction of this compound with EDTA dianhydride yields these surfactants, which possess advantageous properties such as a very low critical micellization concentration (cmc < 10⁻⁴ mM), reduced surface tension, and enhanced solubilization capacity when compared to monomeric surfactants like sodium laurate smolecule.com. Surfactants are fundamental to the formation of micelles, which are supramolecular assemblies driven by hydrophobic interactions, thereby enabling the solubilization of substances that are otherwise insoluble wikipedia.org. Host-guest (HG) chemistry, a core area within supramolecular chemistry, focuses on molecular recognition and the formation of complexes between host and guest molecules through non-covalent forces, including hydrogen bonding, van der Waals forces, and electrostatic interactions wikipedia.orgmdpi.comresearchgate.net. These interactions facilitate self-assembly into structured networks capable of encapsulating or binding guest molecules mdpi.comresearchgate.net. While direct host-guest interactions involving this compound itself are not extensively detailed, its role in creating surfactants with improved solubilization capacity points to its indirect contribution to the formation of organized molecular assemblies that can interact with other species.

Derived Surfactant Properties from this compound Synthesis:

PropertyValueNotesSource
Critical Micellization Conc.< 10⁻⁴ mMLow value indicating efficient micelle formation smolecule.com
Surface Tension at cmcLowIndicates effective reduction of surface tension smolecule.com
Solubilization CapacityEnhanced (vs. monomeric surfactant)Suggests improved ability to dissolve or disperse other substances smolecule.com

Compound List:

this compound

EDTA dianhydride

Sodium laurate

Pseudomonas aeruginosa

Staphylococcus aureus

Escherichia coli

Klebsiella pneumoniae

Interaction with Metal Ions and Complex Formation

This compound plays a role in the synthesis of ligands that subsequently form complexes with metal ions. Research has demonstrated its use as a precursor in creating lipophilic ligands for coordination chemistry. For instance, derivatives of 1,10-phenanthroline (B135089) have been functionalized by reacting their halogenated intermediates with this compound. This process yields lipophilic ligands that are poorly soluble in water but can be effectively solubilized in micellar solutions, such as those formed by cetyltrimethylammonium bromide (CTABr) wur.nl. These solubilized ligands, in the presence of metal ions, can form stable complexes, enabling studies into their catalytic activities, particularly in esterolytic reactions wur.nl. The ability to synthesize such ligands highlights this compound's utility in building blocks for supramolecular chemistry and metal-organic frameworks.

Synthesized Ligand PrecursorRole of this compoundAssociated Metal Ion Interactions
2,9-bis(hydroxymethyl)-1,10-phenanthroline derivativesUsed to functionalize halogenated intermediates, creating lipophilic ligands wur.nlForms lipophilic ligands that can complex with metal ions when solubilized in micelles wur.nl

Micellar Systems and Solubilization

This compound is instrumental in the synthesis of specialized surfactants, particularly dimeric or Gemini surfactants, which exhibit distinct micellar properties. In studies involving anionic dimeric surfactants (CADs), this compound has been reacted with compounds like EDTA dianhydride to form these complex amphiphiles researchgate.net. The resulting surfactants are characterized by a low critical micelle concentration (CMC), indicating their propensity to self-assemble into micelles even at low concentrations. Furthermore, the micellar behavior, including the CMC, is sensitive to the presence of inorganic salts, such as NaCl, with increasing salt concentration typically leading to a decrease in CMC researchgate.net. This property is crucial for applications involving solubilization, where the micellar environment can encapsulate hydrophobic molecules, enhancing their solubility in aqueous media.

Self-Assembly Behaviors in Aqueous Media

The amphiphilic nature of this compound, and molecules derived from it, facilitates self-assembly processes in aqueous environments. This compound has been employed in the synthesis of molecules like potassium N-methyl-N-dodecyldithiocarbamate (MeDTC). This derivative has demonstrated the ability to self-assemble at interfaces, such as the liquid crystal/aqueous interface, leading to organized structures and optical responses researchgate.net. Such self-assembly is driven by the minimization of unfavorable interactions between hydrophobic and hydrophilic portions of the molecules in the aqueous medium. Related long-chain amines, such as n-dodecylamine, have also been observed to form organized nanotubular structures through self-assembly in specific mixtures nih.gov. These behaviors underscore this compound's potential in creating ordered soft materials.

Synthesized Molecule from this compoundObserved Self-Assembly BehaviorMedium/ConditionsReference
Potassium N-methyl-N-dodecyldithiocarbamate (MeDTC)Self-assembly at LC/aqueous interface, inducing homeotropic anchoringAqueous media researchgate.net researchgate.net

Advanced Materials and Nanotechnology

The unique properties of this compound and its derivatives make them relevant in the fabrication of advanced nanomaterials, particularly mesoporous silica (B1680970) nanoparticles.

Role in Mesoporous Silica Nanoparticle Synthesis

Long-chain amines, including this compound and its close relatives such as n-dodecylamine and N,N-dimethylhexadecylamine, play a significant role in the synthesis of mesoporous silica nanoparticles (MSNs) sigmaaldrich.comnih.govlongdom.org. These amines function as structure-directing agents or templates. During the sol-gel process for silica synthesis, the amphiphilic amine molecules self-assemble into micelles or liquid crystalline phases. These organized structures then serve as scaffolds, guiding the polymerization of silica precursors (e.g., tetraethyl orthosilicate, TEOS) around them. Upon removal of the amine template, typically through calcination or solvent extraction, a porous silica framework with defined mesopores is left behind longdom.orgmdpi.com. Amines can also act as pore size mediators or swelling agents, allowing for the tuning of the mesopore dimensions sigmaaldrich.comnih.gov. While specific studies detailing this compound's direct templating role are less prevalent in the provided snippets compared to its N,N-dimethylated counterpart or the primary amine, its structural similarity suggests it can participate in similar templating mechanisms or be used in the synthesis of such templating agents. The presence of amines in the reaction mixture can also influence the hydrolysis and condensation rates of silica precursors, thereby affecting the size and morphology of the resulting nanoparticles mdpi.com.

Environmental Fate and Ecotoxicological Research

Ecotoxicological Impact Assessment

Statistical Analysis of Ecotoxicity Data

The assessment of environmental risks posed by chemical substances like N-methyldodecylamine relies heavily on the statistical analysis of ecotoxicity data. Key ecotoxicological endpoints, such as the Lethal Concentration 50% (LC50), Effective Concentration 50% (EC50), or Inhibitory Concentration 50% (IC50), represent concentrations that cause a specific adverse effect in 50% of a tested population. These values are typically derived through statistical modeling of dose-response relationships observed in laboratory studies vtei.cz.

Furthermore, the No Observed Effect Concentration (NOEC) is a critical metric, defined as the highest tested concentration at which no statistically significant difference (commonly p < 0.05) in effect is observed when compared to a control group vtei.cz. The statistical significance is determined through appropriate hypothesis testing, comparing the effects across different exposure levels.

These derived ecotoxicity values (LC50, EC50, NOEC) are fundamental inputs for calculating the Predicted No-Effect Concentration (PNEC). The PNEC is determined by dividing the lowest relevant ecotoxicity value (e.g., the lowest NOEC or EC10) by an assessment factor. These assessment factors, which can range from 1 to 1,000, account for uncertainties in extrapolating data from laboratory conditions to the wider ecosystem, considering factors like the variability of species sensitivity and the quality of the available data vtei.cz. Statistical analysis is integral to the entire process, from determining the reliability of raw ecotoxicity data to establishing risk characterization ratios (RCR = Predicted Environmental Concentration (PEC) / PNEC) which indicate potential environmental risks vtei.cz.

Ecotoxicity EndpointStatistical BasisApplication in Risk Assessment
LC50 / EC50 / IC50Concentration estimated to cause 50% mortality (LC50), effect (EC50), or inhibition (IC50).Used as a starting point for calculating PNEC, often divided by a large assessment factor (e.g., 1,000) vtei.cz.
NOECHighest tested concentration showing no statistically significant adverse effect (p < 0.05) compared to control.Used to derive PNEC, typically divided by a smaller assessment factor (e.g., 10-100) depending on data quality and diversity vtei.cz.
PNECPredicted No-Effect Concentration.Used in Risk Characterization Ratio (RCR = PEC/PNEC) to assess environmental risk. An RCR < 1 suggests no unacceptable risk.

Metabolite Ecotoxicological Relevance

The environmental fate of this compound involves potential transformation processes, leading to the formation of metabolites and degradation products. Understanding the ecotoxicological relevance of these substances is crucial for a comprehensive environmental risk assessment.

A significant concern arises from the potential for this compound to undergo nitrosation, forming N-nitroso-N-methyldodecylamine cir-safety.org. Nitrosamines, as a class, are recognized as potent carcinogens, with documented evidence showing that N-nitroso-N-methyldodecylamine can produce cancer in laboratory animals cir-safety.org. The formation of nitrosamines from tertiary amines is a known pathway during water treatment processes involving chlorination or chloramination, and these compounds are considered important environmental contaminants researchgate.net.

Mechanistic and Theoretical Studies

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques provide powerful tools for understanding the behavior of N-methyldodecylamine at the atomic and molecular level, offering insights into its electronic structure, dynamic interactions, and adsorption properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of molecular electronic structures, reaction mechanisms, and physicochemical properties. For this compound, DFT calculations have been employed to elucidate fundamental chemical interactions. Studies have utilized DFT at levels such as PBE-D3/DGDZVP to analyze acid-base reactions and the formation of complexes between amines and metal ions, like zinc, providing quantitative data on reaction Gibbs energies and association constants rsc.org. These calculations are crucial for understanding the energetic favorability of various reaction pathways and the nature of chemical bonds formed rsc.org. Furthermore, DFT modeling is instrumental in analyzing how structural variations, such as the degree of alkyl substitution on the nitrogen atom, influence molecular behavior and interactions rsc.orgicm.edu.pl. By optimizing molecular geometries and calculating quantum mechanical parameters, DFT provides a robust foundation for predicting chemical reactivity and properties icm.edu.pl. The accuracy of DFT predictions is highly dependent on the chosen functional and basis set, with researchers comparing various combinations (e.g., B3LYP, M06-2X, PBE1PBE with TZVP or 6-311+G(d,p) basis sets) to identify the most suitable methods for specific molecular systems nih.gov.

Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing researchers to observe molecular behavior, conformational changes, and interactions over time. For this compound, MD simulations can reveal its interactions with surfaces, solvents, or other molecules. Studies investigating amine surfactants on nanoparticle surfaces have analyzed the dynamic behavior of these molecules, correlating it with their structural characteristics and their influence on material growth and morphology rsc.org. While specific MD studies focusing solely on this compound's interactions are not extensively detailed in the available literature, the general methodology involves modeling complex molecular systems to explore free energy landscapes and predict adsorption processes princeton.edu. MD simulations, often coupled with techniques like metadynamics, are employed to explore potential energy surfaces and understand the stability and dynamics of molecular complexes or adsorbed species princeton.edunih.govdergipark.org.tr. This approach is vital for understanding surface interactions and predicting binding behavior, such as how the amine group interacts with metal oxides or other interfaces.

The prediction of adsorption and binding energies is a critical application of computational chemistry, essential for understanding how molecules like this compound interact with surfaces or other chemical species. For this compound, understanding its adsorption behavior is relevant in applications such as its role as a surfactant, corrosion inhibitor, or in material synthesis. While direct experimental binding energy data for this compound is limited in the provided search results, computational methods are widely used to predict these values. Density Functional Theory (DFT) can be used to calculate Gibbs energies (ΔG) and association constants (K) for complex formation, providing quantitative measures of binding strength rsc.org. Additionally, advanced computational models, often leveraging machine learning trained on first-principles calculations, are being developed to predict adsorption energies to metal substrates with high accuracy rsc.org. These models utilize intrinsic properties of both the adsorbate and the substrate, facilitating rapid screening of potential adsorbates. Molecular Dynamics simulations, particularly when combined with techniques like metadynamics, can also explore the free energy landscape of adsorption, offering insights into binding mechanisms and affinities princeton.edu. The amphiphilic nature of this compound, characterized by its polar amine head and nonpolar dodecyl tail, suggests significant interactions with interfaces, which can be quantified through these computational approaches. For instance, its high affinity for phospholipid membranes, indicated by a log D_MW > 4.5, suggests strong interfacial binding acs.org.

Table 1: Influence of Amine Structure on ZnO Nanoparticle Morphology rsc.org

Amine TypeExample CompoundNumber of N-SubstituentsObserved ZnO Nanoparticle Morphology
Primary AmineDodecylamine (B51217)1Nanorods (diameter 5.0 ± 0.7 nm, length 16 ± 7 nm)
Secondary AmineThis compound2Isotropic Nanoparticles (7.3 ± 1.1 nm)
Tertiary AmineN,N-Dimethyldodecylamine3Aggregates

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the molecular architecture of a compound dictates its functional properties and performance in various applications. For this compound, its specific structural features, such as the secondary amine group and the long dodecyl chain, are directly correlated with its observed chemical and physical behaviors.

The molecular structure of this compound directly influences its functional properties. For example, research has demonstrated a clear correlation between the structure of amine surfactants and the morphology of nanomaterials they stabilize. When used in the synthesis of ZnO nanoparticles, varying the amine structure from primary (dodecylamine) to secondary (this compound) to tertiary (N,N-dimethyldodecylamine) results in distinct nanoparticle morphologies: nanorods, isotropic nanoparticles, and aggregates, respectively rsc.org. This highlights the critical role of the amine's substitution pattern on the nitrogen atom in directing material formation.

In environmental science, SAR analyses, particularly Quantitative Structure-Activity Relationship (QSAR) models, are employed to link the chemical structures of amine collectors, including this compound, to their degradation capabilities in wastewater treatment processes icm.edu.pljournalssystem.com. These studies have identified key structural descriptors, such as the hydrogen bond acceptor (HBA) capacity and the maximum electrophilic attack on carbon atom sites (f(-)c), as major factors influencing degradation rates icm.edu.pljournalssystem.com.

Furthermore, the structural characteristics of amines influence their reactivity and potential to form byproducts. For instance, the alkyl chain length and substitution pattern of amines affect their propensity to form N-nitrosamines during chloramination processes. Studies indicate that amines with methyl groups attached to the nitrogen atom tend to exhibit higher formation potentials for N-nitrosamines compared to those with ethyl groups, a phenomenon attributed to differences in electron density and the stabilization of intermediate species researchgate.net. The amphiphilic nature of this compound, with its polar amine head and nonpolar dodecyl tail, also dictates its interaction with biological membranes, showing a high affinity for phospholipid bilayers, quantified by a log D_MW greater than 4.5, suggesting potential for bioaccumulation acs.org.

Table 2: Key QSAR Descriptors for Amine Collector Degradation icm.edu.pljournalssystem.com

QSAR DescriptorSignificance in Degradation Rate
Hydrogen Bond Acceptor (HBA)Major effect factor
Maximum Electrophilic Attack on C Atom Sites (f(-)c)Major effect factor

The specific substituent groups attached to the nitrogen atom in amines profoundly influence their performance in various applications. For this compound, the presence of a methyl group alongside the dodecyl chain distinguishes it from primary amines (e.g., dodecylamine) and tertiary amines (e.g., N,N-dimethyldodecylamine), leading to distinct properties. As observed in the synthesis of ZnO nanoparticles, the secondary amine structure of this compound results in the formation of isotropic nanoparticles, contrasting with the nanorod morphology produced by primary dodecylamine rsc.org. This difference is partly attributed to steric hindrance in secondary amines, which can affect molecular aggregation and surface interactions compared to primary amines rsc.org.

In the context of N-nitrosamine formation, the type of alkyl substituent is critical. Amines with methyl groups generally exhibit higher conversion efficiencies to N-nitrosamines than those with ethyl groups. For example, the molar conversion efficiency of dimethylamine (B145610) to N-nitrosodimethylamine (NDMA) is higher than that of diethylamine (B46881) to N-nitrosodiethylamine (NDEA) researchgate.net. Similarly, tertiary amines with methyl substituents show greater N-nitrosamine formation potential than their ethyl counterparts researchgate.net. This effect is linked to electronic factors, where the electron-donating nature of methyl groups can influence the stability of intermediate species during the reaction pathway researchgate.net.

Table 3: N-Nitrosamine Formation Potential: Effect of Alkyl Substituents researchgate.net

Precursor Amine TypeAlkyl GroupN-Nitrosamine FormedMolar Conversion Efficiency (%)
Secondary AmineDimethylamineNDMA0.67
Secondary AmineDiethylamineNDEA0.38
Tertiary AmineTrimethylamineNDMA0.92
Tertiary AmineTriethylamineNDEA0.33
Tertiary AmineN,N-DimethylbenzylamineNDMA50.2
Tertiary AmineN,N-DiethylbenzylamineNDEA1.7

Table 4: Physicochemical Properties and Interactions of this compound acs.org

Property/InteractionValue/DescriptionSignificance
Log D_MW> 4.5High affinity for phospholipid membranes, suggesting bioaccumulation potential
Surface DynamicsSurface adsorption with notable surface mobility rsc.orgInfluences nanocrystal growth and orientation

Compound List:

this compound

Dodecylamine

N,N-Dimethyldodecylamine

Hexadecylamine

Octadecylamine

Dimethylamine

Diethylamine

Trimethylamine

Triethylamine

N,N-Dimethylbenzylamine

N,N-Diethylbenzylamine

Q & A

Basic Research Questions

Q. What safety precautions are necessary when handling N-Methyldodecylamine in laboratory settings?

  • Methodological Answer : Follow safety protocols outlined in chemical safety data sheets (SDS), including wearing PPE (gloves, lab coat, goggles) and working in a fume hood. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse thoroughly for 15 minutes and seek medical attention. Store the compound away from oxidizers and acids. Always consult institutional safety guidelines and SDS documentation .

Q. How can researchers determine the purity of this compound using pharmacopeial standards?

  • Methodological Answer : Apply pharmacopeial testing frameworks for amine compounds, such as titration methods for amine content or gas chromatography (GC) with flame ionization detection (FID). For example, the USP monograph for structurally similar amines (e.g., N,N-Dimethyldecylamine) specifies purity thresholds (≥98%) and analytical validation steps, which can be adapted for this compound .

Q. What are the key physicochemical properties of this compound critical to experimental design?

  • Methodological Answer : Reference standardized datasets from authoritative sources like NIST Chemistry WebBook. Key properties include:

  • Molecular weight : 213.41 g/mol (C₁₃H₂₉N).
  • Hydrophobicity : Log Kow estimates (critical for partitioning studies).
  • Thermodynamic data : Enthalpy of formation (ΔfH°gas) and reaction kinetics for stability assessments under varying conditions. Validate these properties experimentally via differential scanning calorimetry (DSC) or spectroscopic methods .

Advanced Research Questions

Q. What methodological considerations are critical when studying the sorption behavior of this compound in artificial cell membranes?

  • Methodological Answer : Use supported lipid bilayer membranes (SLBMs) or monolayer assays to mimic biological membranes. Control solvent effects (e.g., methanol vs. aqueous stock solutions) to avoid artifacts. Employ concentration-dependent isotherm analyses to detect nonlinear sorption behavior, as observed in phospholipid bilayer studies. Validate results with molecular dynamics simulations .

Q. How can researchers accurately quantify this compound in environmental sediment samples?

  • Methodological Answer : Optimize extraction techniques such as pressurized liquid extraction (PLE) or solid-phase microextraction (SPME), followed by LC-MS/MS for detection. Calibrate against certified reference materials and account for matrix effects. In a Black Sea sediment study, this compound was detected at 9.25 μg/kg using validated environmental monitoring protocols .

Q. What analytical strategies differentiate this compound from structurally similar amines like N,N-Dimethyldodecylamine?

  • Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) to distinguish methyl vs. dimethyl substitution patterns. Pair with chromatographic separation (e.g., reverse-phase HPLC) based on hydrophobicity differences. In environmental samples, retention time alignment and fragmentation patterns (MS/MS) can resolve co-eluting isomers .

Q. How to ensure experimental reproducibility when working with this compound?

  • Methodological Answer : Document all experimental parameters (e.g., solvent purity, temperature, and instrument calibration). Follow protocols from peer-reviewed studies, such as those in Med. Chem. Commun., which emphasize transparent reporting of synthesis steps and analytical conditions. Provide raw data and metadata for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.